The synthesis of (Leu31,Pro34)-neuropeptide Y typically involves solid-phase peptide synthesis techniques. This method allows for the stepwise assembly of amino acids into a peptide chain. The process includes the following technical details:
The molecular structure of (Leu31,Pro34)-neuropeptide Y consists of 36 amino acids with a molecular weight of approximately 4241 Da. The chemical formula is C189H284N54O56S. The sequence of the peptide is:
This sequence features specific modifications at Tyr-36, which is converted to a C-terminal amide group. The structural characteristics enable its binding affinity to the Y1 receptor .
(Leu31,Pro34)-neuropeptide Y undergoes several chemical reactions that are crucial for its biological activity:
The mechanism of action for (Leu31,Pro34)-neuropeptide Y primarily involves its interaction with the neuropeptide Y Y1 receptor:
The physical and chemical properties of (Leu31,Pro34)-neuropeptide Y include:
(Leu31,Pro34)-neuropeptide Y has several scientific applications:
[Leu31,Pro34]-Neuropeptide Y (porcine) ([Leu31,Pro34]-NPY) is a synthetic analog of native neuropeptide Y (NPY) engineered for enhanced receptor specificity. The peptide retains NPY’s 36-amino acid backbone but incorporates two critical substitutions:
The primary sequence is: Tyr-Pro-Ser-Lys-Pro-Asp-Asn-Pro-Gly-Glu-Asp-Ala-Pro-Ala-Glu-Asp-Leu-Ala-Arg-Tyr-Tyr-Ser-Ala-Leu-Arg-His-Tyr-Ile-Asn-Leu-Leu-Thr-Arg-Pro-Arg-Tyr-NH₂ [3] [4] [8]. These modifications preserve the C-terminal amidation essential for biological activity while altering receptor-binding dynamics. The Leu31 substitution enhances hydrophobic interactions, while Pro34 introduces conformational rigidity by disrupting helical propensity in the C-terminal segment [9].
Key Structural Impacts:
Table 1: Sequence Comparison of NPY and [Leu31,Pro34]-NPY
| Position | Native NPY (porcine) | [Leu31,Pro34]-NPY | Functional Consequence | 
|---|---|---|---|
| 31 | Isoleucine (Ile) | Leucine (Leu) | Enhanced hydrophobic packing | 
| 34 | Glutamine (Gln) | Proline (Pro) | Disrupted hydrogen bonding; increased rigidity | 
| 36 | Tyr-NH₂ | Tyr-NH₂ | Maintained Y1 receptor activation | 
[Leu31,Pro34]-NPY is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) chemistry [2] [8]. Key steps include:
Mass spectrometry confirms molecular weight (theoretical: 4240.8 Da; observed: 4240.9 ± 0.3 Da) [3] [4]. Unlike native NPY, this analog lacks glycosylation sites and shows no evidence of phosphorylation or sulfation, simplifying production reproducibility.
NMR spectroscopy (500–600 MHz) reveals that [Leu31,Pro34]-NPY adopts the conserved PP-fold tertiary structure characteristic of the NPY family, but with distinct C-terminal dynamics [9]:
Key Structural Features:
Table 2: Structural Parameters of [Leu31,Pro34]-NPY
| Parameter | Value/Metric | Method | Biological Significance | 
|---|---|---|---|
| PP-fold stability | ΔG = -8.2 kcal/mol | Circular dichroism | Maintains receptor-docking capability | 
| C-terminal dynamics | Reduced α-helix (residues 31–36) | NMR T₁ relaxation | Selective Y1 receptor activation | 
| Intramolecular H-bonds | 18 ± 2 | NOESY/ROESY | Stabilizes hydrophobic core | 
| Hydrophobic interactions | Leu³¹-Tyr²⁰/Leu²⁸ cluster | Molecular dynamics | Enhances Y1 binding affinity | 
Stability Studies:
Receptor Selectivity:[Leu31,Pro34]-NPY exhibits >500-fold selectivity for Y1 over Y2 receptors:
Native NPY binds Y1, Y2, and Y5 with near-equal affinity (Ki ≈ 1–2 nM) [7].
Functional Consequences:1. Cellular Calcium Signaling:- Induces transient [Ca²⁺]ᵢ increase in SK-N-MC cells (Y1-expressing neuroblastoma)- EC₅₀ = 2.3 nM (vs. 1.8 nM for NPY)- No response in Y2-dominant tissues [1]
Table 3: Functional Comparison with Native NPY
| Property | [Leu31,Pro34]-NPY | Native NPY | Experimental System | 
|---|---|---|---|
| Y1 binding affinity | 0.54 nM | 1.2 nM | Human neuroblastoma membranes | 
| Y2 binding affinity | >250 nM | 1.5 nM | Rat hippocampal membranes | 
| Blood pressure elevation | ED₅₀: 0.8 nmol/kg | ED₅₀: 1.4 nmol/kg | Anesthetized rats | 
| C-terminal helix stability | Reduced (residues 31–36) | Preserved | NMR chemical shift index | 
| Receptor activation profile | Y1 >> Y5 > Y2 | Y1 = Y2 = Y5 | Transfected HEK293 cells | 
Mechanistic Divergence:The analog’s efficacy arises from:
CAS No.:
                                    
                CAS No.: 3321-80-0
                                    
                CAS No.: 140456-78-6
CAS No.: 130606-00-7